N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane

Übersicht

Beschreibung

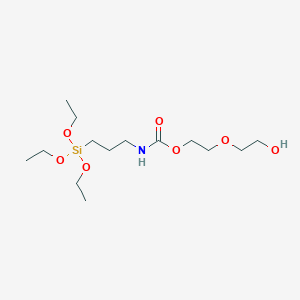

“N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” is a chemical compound with the molecular formula C14H31NO7Si . It is used in hydrophilic modification of surfaces such as silica, glass, and titania .

Molecular Structure Analysis

The molecular structure of “N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” is complex, with a molecular weight of 353.484 . High-quality images of its 3D molecular structure have been created .

Physical And Chemical Properties Analysis

“N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane” has a density of 1.1±0.1 g/cm3, a boiling point of 431.5±35.0 °C at 760 mmHg, and a flash point of 214.8±25.9 °C .

Wissenschaftliche Forschungsanwendungen

Coatings for Electrophoretic Protein Separations

N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane coatings have been utilized for modifying glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins. These coatings reduce protein adsorption, are stable and compatible with mass spectrometry, and can control the magnitude of electroosmotic flow. They have shown excellent stability for numerous electrophoretic runs without generating detectable background ions in ESI-MS (Razunguzwa, Warrier, & Timperman, 2006).

Modification of Polyurethane Structures

This chemical has been studied for its role in modifying the hydrogen-bonding properties of polyurethanes, affecting the ordered arrangement of urea groups and the number of free urethane groups. These modifications influence thermal annealing and the material's overall properties (Ning, Wang De-Ning, & Ying Sheng-Kang, 1997).

Application in Waterborne Polyurethanes

N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane plays a role in the synthesis of waterborne polyurethanes, contributing to the tailored properties of these materials. This includes influencing the mechanical, thermal, and transmittance properties of the final polymer films (Díez-García et al., 2018).

Development of Poly(ether urethane) Electrolytes

The introduction of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane to poly(ether urethane) electrolytes has been found to improve the performance of these electrolytes in applications like dye-sensitized solar cells. This improvement is attributed to enhanced interfacial contact properties and reduced crystallization of the polymer (Zhou et al., 2009).

Effect on Ion-Polymer Interaction

In solid poly(ethylene oxide)-urethane electrolytes, the presence of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane influences the interaction between ions and the polymer, affecting properties like ion conductivity and morphologic structure. This is crucial for applications in solid electrolytes and energy storage devices (Yang et al., 2001).

Enhancement of Polymer Mechanical Properties

The use of N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane in polymer networks has been investigated for its impact on mechanical properties like elasticity and tensile strength. These studies are significant for understanding the material's behavior in various industrial applications (Sun, Macfarlane, & Forsyth, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in the fabrication of hybrid micelles for drug delivery .

Mode of Action

The compound, also known as N-(Triethoxysilylpropyl)-O-poly(ethylene oxide) urethane, interacts with its targets through a process called crosslinking . This process enhances the stability of the developed nanocarriers, which are used for drug delivery applications .

Biochemical Pathways

It’s known that the compound plays a role in the formation of hybrid micelles, which are involved in drug delivery .

Result of Action

The primary result of the action of this compound is the formation of stable hybrid micelles with enhanced permeability for drug delivery . These micelles can carry therapeutic cargo and release it in a controlled manner .

Action Environment

It’s known that the crosslinking process, which is crucial for the compound’s function, can be influenced by factors such as temperature and ph .

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTQGYNWCZMQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |

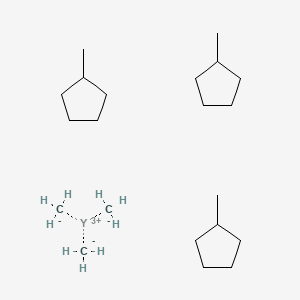

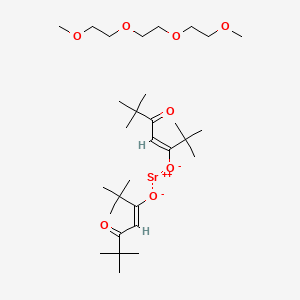

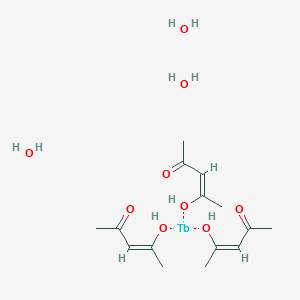

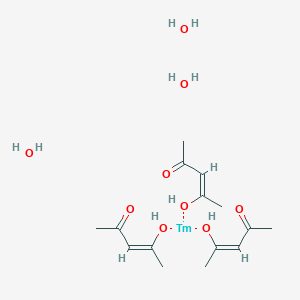

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

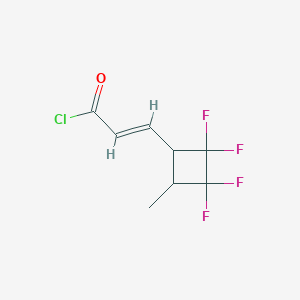

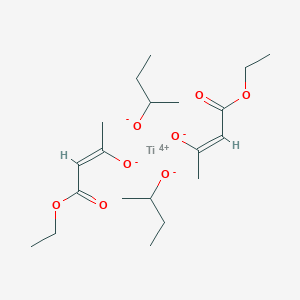

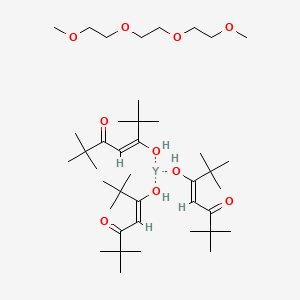

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)